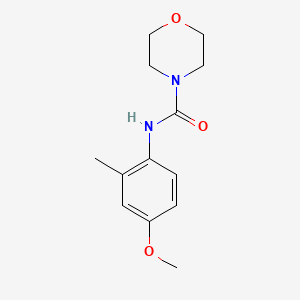

![molecular formula C13H16N2S B2429115 1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol CAS No. 126492-23-7](/img/structure/B2429115.png)

1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro compounds, such as 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol, are a class of organic compounds that feature a unique structural motif consisting of two or more rings that share a single atom . They are known for their three-dimensional structure and ability to project functionalities in all three dimensions .

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings sharing a single atom . This gives them a three-dimensional structure, which can be beneficial in drug design processes .

Applications De Recherche Scientifique

Antibacterial Properties

The study by Urzúa et al. isolated several derivatives of 3’H-spiro[1-benzofuran-2,1’-cyclohexane] from Heliotropium filifolium . Notably, these compounds exhibited antibacterial activity against Gram-positive bacteria. The structure-activity relationship analysis highlighted the importance of lipophilicity. Further investigations could explore their mechanism of action and potential clinical applications.

Triazolobenzo[h]quinazoline Derivatives

In a different context, researchers synthesized a series of 5’H-spiro[benzo[h][1,2,4]-triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-ones based on 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one . Some of these derivatives displayed pronounced antibacterial effects. Further exploration could elucidate their potential as antimicrobial agents.

Electrocatalytic Cascade Synthesis

Researchers achieved the synthesis of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] via an electrocatalytic cascade approach. This method involved benzylidenebarbiturates and cyclohexane-1,3-diones in methanol, resulting in moderate yields . Investigating the biological activity of these spiro compounds could be worthwhile.

Orientations Futures

Spiro compounds, including 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol, are a promising area of research in organic chemistry and drug design due to their unique structural features and potential bioactivity . Future research may focus on synthesizing new spiro compounds, studying their properties, and exploring their potential applications in medicine and other fields .

Mécanisme D'action

Target of Action

The primary target of 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a valuable target for the treatment of Type 2 Diabetes Mellitus (T2DM) .

Mode of Action

1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol interacts with DPP-4, inhibiting its activity . This inhibition increases the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide). These hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon secretion from alpha cells. The net effect is a decrease in blood glucose levels .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and long duration of action .

Result of Action

The molecular and cellular effects of 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol’s action result in improved glycemic control. By inhibiting DPP-4 and increasing incretin levels, it promotes insulin secretion and inhibits glucagon release, leading to a decrease in blood glucose levels .

Propriétés

IUPAC Name |

spiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQXDLBZPHDYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=CC=CC=C3C(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2429032.png)

![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2429033.png)

![3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2429034.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/no-structure.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429038.png)

![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)

![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)

![2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid](/img/structure/B2429049.png)

triazin-4-one](/img/structure/B2429050.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)